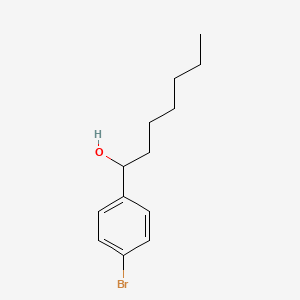

1-(4-Bromophenyl)heptan-1-ol

Description

1-(4-Bromophenyl)heptan-1-ol (C₁₃H₁₉BrO) is a chiral secondary alcohol featuring a heptyl chain terminated by a hydroxyl group and a 4-bromophenyl substituent. It is synthesized via catalytic asymmetric addition of organozirconium reagents to aldehydes, yielding 49–59% isolated product with enantiomeric excess (ee) up to 91% . Characterization includes IR spectroscopy (C-O stretch at ~3400 cm⁻¹), ¹H NMR (δ 1.20–1.60 ppm for aliphatic protons, δ 7.40–7.60 ppm for aromatic protons), and ¹³C NMR (δ 70–75 ppm for the hydroxyl-bearing carbon) . The compound is typically isolated as a white solid, with purification achieved via column chromatography and chiral GC/HPLC analysis .

Properties

Molecular Formula |

C13H19BrO |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

1-(4-bromophenyl)heptan-1-ol |

InChI |

InChI=1S/C13H19BrO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10,13,15H,2-6H2,1H3 |

InChI Key |

QHNQWSSQTIPFMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : The 4-bromophenyl group enhances enantiomeric purity (91% ee) compared to 4-chlorophenyl (84% ee) and o-tolyl (76% ee), likely due to steric and electronic effects during asymmetric synthesis .

- Chain Length: Shorter-chain analogues (e.g., 1-(4-Bromophenyl)propan-1-ol) exhibit lower molecular weights (215.09 g/mol vs. 273.19 g/mol for the heptanol derivative) but lack reported synthetic yields or ee values .

- Functional Group Variation : Replacement of the hydroxyl group with a ketone (e.g., 7-bromoheptan-1-one derivatives) alters reactivity and physical states (oil vs. solid) .

Physical and Chemical Properties

Solubility and Polarity

- The bromine atom in 1-(4-Bromophenyl)heptan-1-ol increases molecular polarity compared to non-halogenated analogues (e.g., 1-o-Tolylheptan-1-ol), as evidenced by its solid state at room temperature .

- Chlorinated analogues (e.g., 1-(4-Chlorophenyl)heptan-1-ol) remain oils, suggesting weaker intermolecular forces despite similar electronic effects .

Spectroscopic Differences

- ¹H NMR : The aromatic proton signals for 4-bromophenyl derivatives (δ 7.40–7.60 ppm) are deshielded compared to 4-chlorophenyl (δ 7.30–7.50 ppm) due to bromine’s stronger electron-withdrawing effect .

- IR Spectroscopy : Hydroxyl stretches for 4-bromophenyl derivatives (~3400 cm⁻¹) are broader than those of ketone analogues (~1700 cm⁻¹ for C=O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.